Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-
Description
The compound Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- (molecular formula: C₁₅H₁₁BrN₂O₂) is a heterocyclic molecule featuring a pyridine ring fused to an oxazole moiety. The oxazole ring is substituted at the 2-position with a 2-bromo-5-methoxyphenyl group. This structure combines electron-rich (methoxy) and electron-deficient (bromine, pyridine) regions, making it a candidate for applications in medicinal chemistry and molecular electronics. Key functional groups include:
- Oxazole: A five-membered aromatic ring with one oxygen and one nitrogen atom, contributing to π-stacking interactions and hydrogen bonding.
- Pyridine: A six-membered aromatic ring with one nitrogen atom, enhancing solubility in polar solvents and enabling coordination chemistry.
Synthetic routes for analogous oxazole-pyridine hybrids often involve condensation reactions or cyclization steps, as seen in the synthesis of methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (88% yield, IR: 1707 cm⁻¹ for C=O) .
Properties
CAS No. |
502422-49-3 |
|---|---|
Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-10-5-6-12(16)11(8-10)15-18-14(9-20-15)13-4-2-3-7-17-13/h2-9H,1H3 |
InChI Key |
ZLPWRJCQPWCDGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NC(=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and controlled reaction conditions to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove or modify existing functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Oxazole-Pyridine Frameworks
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound A)
- Structure : Features an oxazolo[4,5-b]pyridine core with a benzyl-piperidinyl side chain and a methyl ester group.
- Key Differences: The target compound lacks the ester and piperidinyl substituents, reducing steric hindrance. Bromine in the target compound enhances electrophilicity compared to the non-halogenated Compound A.
- Applications : Compound A is used in pharmaceutical synthesis, while the target compound’s bromine may favor halogen bonding in crystal engineering .
2-(2-Methoxyphenyl)pyridine Derivatives (Compound B)
- Structure : Simplifies the oxazole ring to a direct phenyl-pyridine linkage.
- Key Differences: The absence of an oxazole ring in Compound B reduces conformational rigidity. Quantum calculations (B3LYP/6-31G*) show that 2-(2-methoxyphenyl)pyridine derivatives exhibit pH-triggered unidirectional rotation, a property less pronounced in the target compound due to its oxazole’s steric constraints .
Functional Group Variations
2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol (Compound C)
- Structure : Oxazolidine ring (saturated oxazole) with bromine and methoxy substituents.
- Key Differences: Oxazolidine’s reduced aromaticity increases flexibility compared to the target compound’s rigid oxazole. Compound C shows β-adrenoreceptor antagonism and antiviral activity, suggesting the target compound’s oxazole may similarly interact with biological targets .
Electronic and Conformational Properties
- Bromine vs. Chlorine : Bromine’s larger atomic radius in the target compound increases polarizability compared to chlorine analogs (e.g., 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine) .
- Methoxy Group : Electron-donating methoxy in the target compound stabilizes the aromatic system, contrasting with hydroxyl groups in 2-(2-hydroxyphenyl)pyridine derivatives, which enable pH-responsive tautomerism .
Comparative Data Table
Biological Activity
Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- exhibits potential pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- is . This compound features a pyridine ring fused with an oxazole moiety and a bromo-substituted methoxyphenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.17 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds containing the pyridine nucleus have shown effectiveness against various bacterial strains. A study reported that certain pyridine derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 56 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of halogen and methoxy groups enhances the antibacterial activity by modifying the electronic properties of the molecule.
Antiviral Activity
Pyridine derivatives also demonstrate promising antiviral properties. Research indicates that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. For example, some pyridine-based compounds have been noted for their activity against viruses such as influenza and HIV . The structural modifications on the pyridine ring, including the introduction of oxazole groups, can significantly enhance their antiviral efficacy.
Case Studies
- Study on Antibacterial Activity :
- Antiviral Efficacy :
The biological activity of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- can be attributed to its ability to interact with specific biological targets:
- Protein Interaction : The geometry of the compound allows it to fit into the active sites of enzymes or receptors, inhibiting their function.
- Electrophilic Properties : The presence of bromine and methoxy groups can enhance electrophilicity, allowing for better interaction with nucleophilic sites in biological molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
